![molecular formula C26H25N3O4 B383495 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442557-48-4](/img/structure/B383495.png)

2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

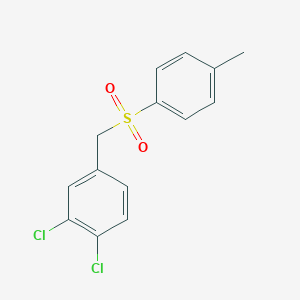

The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Molecular Structure Analysis

The compound also contains a methoxyphenyl group. The orientation of this group can affect the compound’s ability to form π-stacked molecules .Aplicaciones Científicas De Investigación

Fluorescent Ligands for 5-HT1A Receptors

A study by Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, which exhibited high to moderate 5-HT(1A) receptor affinity along with good fluorescence properties, making them suitable for visualizing 5-HT(1A) receptors in CHO cells via fluorescence microscopy (Lacivita et al., 2009).

Luminescent Properties and Electron Transfer

Research by Gan et al. (2003) focused on novel piperazine substituted naphthalimide compounds, demonstrating their fluorescence quantum yields and the potential for photo-induced electron transfer, suggesting applications in fluorescent probes and sensors (Gan et al., 2003).

Halocyclization Reactions

Zborovskii et al. (2011) explored the cyclization of a similar compound leading to the formation of hydrohalides, further contributing to the synthesis of novel compounds with potential biological activities (Zborovskii et al., 2011).

Antimicrobial Studies

Patel and Patel (2010) synthesized compounds from a lead molecule, showing antifungal and antibacterial activities, indicating the potential for developing new antimicrobial agents (Patel & Patel, 2010).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) created novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Formaldehyde Detection

Dong et al. (2016) developed a rapid and facile fluorimetric method for detecting formaldehyde using a compound with structural similarities, providing a new tool for environmental and safety monitoring (Dong et al., 2016).

Propiedades

IUPAC Name |

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-33-20-10-8-19(9-11-20)27-14-16-28(17-15-27)23(30)12-13-29-25(31)21-6-2-4-18-5-3-7-22(24(18)21)26(29)32/h2-11H,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIERWRPZKCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)

![Ethyl 4-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate](/img/structure/B383416.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B383419.png)

![5,11-dimethyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383420.png)

![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383424.png)

![methyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383431.png)

![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383432.png)

![ethyl 5-[4-(acetyloxy)phenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383433.png)